molecular formula C17H17ClN2O2 B268510 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

Cat. No. B268510
M. Wt: 316.8 g/mol
InChI Key: JZTUENXQOYYBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which binds to NF-κB and prevents its translocation to the nucleus, where it regulates gene expression.
Biochemical and Physiological Effects
2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to have various biochemical and physiological effects. In cancer cells, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory cells, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In immune cells, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to inhibit the activation of T cells and the production of cytokines such as IL-2 and IFN-γ.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This allows researchers to investigate the role of NF-κB in various biological processes. Another advantage is its low toxicity, which allows for higher concentrations to be used without affecting cell viability. However, one limitation of using 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 is its low solubility in water, which can make it difficult to use in some experimental systems.

Future Directions

There are several future directions for the use of 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 in scientific research. One direction is the investigation of its potential use as a cancer therapeutic agent. Another direction is the investigation of its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the development of more water-soluble derivatives of 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 could expand its use in experimental systems where solubility is a limitation. Finally, the investigation of its potential use in combination therapies with other drugs could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 3-aminopropyl carbazide to form 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}acetamide. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been used in various scientific research applications, including cancer research, inflammation research, and immunology research. In cancer research, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. This has led to investigations into the potential use of 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 as a cancer therapeutic agent. In inflammation research, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, which has led to investigations into its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In immunology research, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines.

properties

Product Name

2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

2-chloro-N-[3-(propylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H17ClN2O2/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)

InChI Key

JZTUENXQOYYBTQ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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